Home > Products > Screening Compounds P46592 > N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide -

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide

Catalog Number: EVT-5434167
CAS Number:
Molecular Formula: C17H23N3O3
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

A common approach involves the reaction of amidoximes with carboxylic acid derivatives. [] In this case, the synthesis might begin with the preparation of the amidoxime derived from 4-methoxybenzamidoxime. This amidoxime could then be reacted with a suitable derivative of trimethylbutanoic acid, such as the acid chloride or anhydride, in the presence of a base to form the 1,2,4-oxadiazole ring and yield the desired compound.

Applications
  • Drug discovery: 1,2,4-oxadiazoles have been incorporated into various drug molecules, [] [] [] [] demonstrating their potential for pharmaceutical development. This compound could be investigated for its activity against various biological targets, including those relevant to diseases like cancer, [] infectious diseases, [] or neurological disorders. []
  • Material science: 1,2,4-oxadiazoles have been explored for their applications in materials science, particularly in the development of luminescent materials [] and polymers. [] The specific properties of this compound could make it suitable for further investigation in these areas.
  • Agrochemicals: 1,2,4-oxadiazoles have been investigated for their potential as pesticides and herbicides. [] This compound could be assessed for its insecticidal or herbicidal activity.

ADX47273 [S-(4-Fluorophenyl)-{3-[3-(4-fluorophenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone]

Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). It enhances N-methyl-D-aspartate receptor function and has shown preclinical antipsychotic-like and procognitive activities. ADX47273 exhibits a 9-fold increase in response to threshold concentrations of glutamate in fluorometric Ca2+ assays and dose-dependently shifts the mGlu5 receptor glutamate response curve to the left. []

8-[(E)-4-Methoxybenzylidene]-4-(4-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydro-4H-chromen-2-ylamine

Compound Description: This compound exhibits intramolecular N—H⋯N hydrogen bonds and intermolecular N—H⋯O and C—H⋯O hydrogen bonds. Additionally, π-stacking interactions between phenyl rings and C—H interactions involving the oxadiazole ring are observed in its crystal structure. []

Relevance: This compound shares the 1,2,4-oxadiazole moiety with N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide. While both compounds have a 3-phenyl substituent on the oxadiazole, this related compound is further characterized by its complex tetrahydro-4H-chromen-2-ylamine structure, differentiating it from the target compound. []

1‐[(2,6‐Dimethyl­phenyl)­amino­carbonyl­methyl]‐4‐{[3‐(4‐nitro­phenyl)‐1,2,4‐oxa­diazol‐5‐yl]­methyl}piperazine

Compound Description: Synthesized through the reaction of 4-[(2,6-di­methyl­phenyl)­amino­carbonyl­methyl]­piperazine and 5-chloro­methyl-3-(4-nitro­phenyl)-1,2,4-oxa­diazo­le, this compound exhibits a weak intramolecular C—H⋯N interaction. Its crystal packing is stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds and C—H⋯π interactions. []

Relevance: This compound and N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide belong to the 1,2,4-oxadiazole class of compounds. This related compound has a 4-nitrophenyl group at the 3-position of the oxadiazole ring and a piperazine moiety linked at the 5-position, distinguishing it from the target compound. []

Methyl 2-{[3-(4-nitro­phenyl)-1,2,4-oxa­diazol-5-yl]­methoxy}phenyl­acetate

Compound Description: This compound is synthesized by reacting methyl (2-hydroxy­phenyl)­acetate with 5-chloro­methyl-3-(2-chloro­phenyl)1,2,4-oxa­diazo­le. The crystal structure reveals weak intramolecular C—H⋯N hydrogen bonds and intermolecular C—H⋯O and C—H⋯π interactions. []

1-{[3-(4-Bromo­phen­yl)-1,2,4-oxadiazol-5-yl]meth­yl}-4-[(2,6-dimethyl­phen­yl)amino­carbonyl­meth­yl]piperazine

Compound Description: This compound is synthesized by reacting 4-[(2,6-dimethyl­phen­yl)amino­carbonyl­methyl]piperazine with 3-(3-nitro­phen­yl)-5-chloro­methyl-1,2,4-oxa­diazole. The crystal structure reveals intramolecular C—H⋯N hydrogen bonds and intermolecular N—H⋯O and C—H⋯O hydrogen bonds. []

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6yl)-1,2,4-oxadiazole-3-carboxylate and Derivatives

Compound Description: This compound and its 3-p-methylbenzyl derivative exhibit antifungal activity against Candida albicans. []

5-Methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-one and 4-(Alkylthio) Derivatives

Compound Description: These compounds, including 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione and its 4-S-alkyl derivatives, exhibit antifungal activity against Candida albicans. []

2-[5-Methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide

Compound Description: This compound displays significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis strains. []

Relevance: Sharing the 1,2,4-oxadiazole ring system with N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide, this related compound differs by the presence of a phenyl group at the 3-position and a thieno[2,3-d]pyrimidine system linked to the 5-position of the oxadiazole ring. []

1-Acetyl-3,3-bis((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one

Compound Description: This compound is synthesized by reacting N-acetyl-2-indolinone with 3-(4-chloro)phenyl-5-chloromethyl-1,2,4-oxadiazol in acetone and potassium carbonate. It exhibits intramolecular C—H…O hydrogen bonds in its crystal structure. []

N-(3,4-Dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884)

Compound Description: BMS-193884 serves as a selective endothelin ET(A) receptor antagonist and represents a clinical development candidate. []

Relevance: Although BMS-193884 lacks the 1,2,4-oxadiazole ring found in N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide, it's included as a related compound due to its role in the development of the highly potent and orally active ET(A) selective antagonist, BMS-207940, which incorporates a 1,2,4-oxadiazole ring system. []

BMS-207940 [N-[[2'-[[(4,5-Dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide]

Compound Description: BMS-207940 is an exceptionally potent and selective ET(A) receptor antagonist, exhibiting a 150-fold increase in potency and over 6-fold enhancement in selectivity compared to BMS-193884. In rats, it demonstrates 100% bioavailability and displays superior potency in blocking big ET pressor responses compared to BMS-193884. []

Relevance: While structurally dissimilar to N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide in terms of its overall structure, BMS-207940 is considered related due to its inclusion of a 1,2,4-oxadiazole ring, a key structural feature that arose from research based on BMS-193884. []

3β-(Substituted phenyl)-2β-(3-substituted 1',2',4'-oxadiazol-5'-yl)tropanes

Compound Description: These compounds, including 3β-(4'-Chlorophenyl)-2β-(3'-phenyl-1',2',4'-oxadiazol-5'-yl)tropane (5d) and 3β-(4'-chlorophenyl)-2β-(3'-methoxyphenyl-1',2'4'-oxadiazol-5'-yl)tropane (5e), have shown high affinity for the dopamine transporter and potent inhibition of dopamine uptake. []

Relevance: This series of compounds, structurally similar to cocaine, are related to N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide through the presence of the 1,2,4-oxadiazole ring system. The related compounds are further characterized by their tropane core and varying phenyl substitutions at the 3-position of the oxadiazole ring. []

(1R,5S)-3-Phenyl-2-(3-methyl-1',2',4'-oxadiazol-5'-yl)tropane (5a and 6-8)

Compound Description: These four stereoisomers of the compound possess varying affinities for the dopamine, serotonin, and norepinephrine transporters. []

Relevance: These compounds are related to N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide due to the presence of the 1,2,4-oxadiazole ring system. Like the other tropane derivatives mentioned, these compounds feature a tropane core and a methyl group at the 3-position of the oxadiazole ring. They differ from the target compound in their overall structure and specific stereochemistry. []

6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives with Acetamide and 1,2,4-Oxadiazol-5-ylmethyl Substituents

Compound Description: These compounds, particularly 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide, exhibited superior antimicrobial activity compared to the reference drug Streptomycin. Docking studies suggest that their mechanism of action involves binding to the active site of tRNA (guanine37-N1)-methyltransferase (TrmD). []

4-({[4-Amino-5-(4-chloroanilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-(4-methoxyphenyl)-1,2,3-oxadiazol-3-ium-5-olate

Compound Description: This sydnone compound exhibits intermolecular N—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds in its crystal structure, forming sheets parallel to the ac plane. []

Relevance: Though structurally different from N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide, this compound is considered related due to the presence of both a 1,2,4-oxadiazole ring and a 1,2,4-triazole ring, highlighting the structural diversity within this class of compounds. []

4-Methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i)

Compound Description: This compound exhibits notable nematicidal activity against Bursaphelenchus xylophilus, showing a corrected mortality of 57.1% at 200 mg/L. []

N-(5-(((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde (4p)

Compound Description: This compound demonstrates good nematicidal activity against Bursaphelenchus xylophilus, with a corrected mortality of 60.1% at 200 mg/L. []

Ethyl 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-phenylhydrazonoethanoate

Compound Description: This compound exhibits an approximately planar molecular conformation. []

3-(4-Methoxyphenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-amine

Compound Description: This compound is synthesized through the condensation of 2-methoxy-3,4,5,6-tetrahydro-7H-azepine with (4-methoxyphenylamino)acetic acid hydrazide, followed by cyclization of the intermediate product. []

Relevance: While this compound lacks the 1,2,4-oxadiazole ring present in N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide, it serves as a precursor for the synthesis of 3-aryl-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives, which exhibit anticonvulsant and anxiolytic activity. []

3-Aryl-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea Derivatives

Compound Description: These derivatives are synthesized through the condensation of 3-(4-methoxyphenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-amine with corresponding arylisocyanates. They exhibit anticonvulsant and anxiolytic activity, potentially without a GABAergic component. Their activity is influenced by the modifications of substituents at the para- and ortho-positions of the benzene ring of the N'-group of urea. []

Relevance: Although these derivatives do not contain a 1,2,4-oxadiazole ring like N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide, they are included as related compounds due to their structural similarity to the precursor compound and their pharmacological activity as anxiolytic agents, a therapeutic area potentially relevant to the target compound. []

10-((1-((3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one (10b)

Compound Description: This acridone-1,2,4-oxadiazole-1,2,3-triazole hybrid exhibits potent acetylcholinesterase inhibitory activity (IC50 = 11.55 μM), comparable to rivastigmine. Docking studies support its dual-binding inhibitory activity. []

(Z)-N-(1-[2-{3-[(Dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine Derivatives

Compound Description: This series of compounds demonstrates antifungal activity. Compounds 4f and 4h exhibit significant activity, and compound 4c shows moderate activity against Candida albicans, Candida tropicalis, and Aspergillus niger compared to clotrimazole. The substitution of chloro, nitro, and methoxy groups at the para position of the benzene moiety influences antifungal activity. []

3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and Derivatives

Compound Description: 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan is synthesized by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide. N-Trinitroethylamino derivatives and energetic salts based on this compound exhibit good energetic properties and insensitivity to impact and friction. []

1-(2-((1H-1,2,4-Triazol-1-yl)methyl)-2,5-diphenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: The crystal structure of this compound reveals that it does not form a typical conjugated five-membered system despite the presence of O1—C7, O1—C8, N1—C7, N1—N2, and N2—C8 bonds. The O1 atom and the N1—C7 bond in the oxadiazole ring form a conjugated π-π system. []

Alkyl 2-Ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylates

Compound Description: This series of compounds, where R represents various alkyl or aryl substituents, are intermediates in the synthesis of azilsartan, an angiotensin II receptor blocker used to treat hypertension. []

5-{3-[2,6-Dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}-N-(11-hydroxyundecyl)isoxazole-3-carboxamide Hemihydrate

Compound Description: This compound is a derivative of antiviral "WIN compounds". Its crystal structure and supramolecular features have been reported. []

5-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and 5-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-thiol Derivatives

Compound Description: These compounds are derived from 2-methylbenzimidazole and serve as intermediates in the synthesis of N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylsulfanylacetamides and N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-ylthioacetamides, respectively, which exhibit antibacterial activity against bacteria, mold, and yeast. []

Relevance: While the intermediate compounds share the 1,3,4-oxadiazole or 1,2,4-triazole rings with N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide, their structures differ significantly due to the presence of a 2-methylbenzimidazol-1-ylmethyl group at the 5-position. []

Morpholinium 2-((4-(2-Methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate and its Metabolite

Compound Description: The main metabolite of this compound, identified through mass spectrometry, is the 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation, formed through N-methylation. []

Relevance: Although this compound and its metabolite lack the 1,2,4-oxadiazole ring present in N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide, they are included as related compounds due to their 1,2,4-triazole ring system, highlighting the structural similarities and diversity within this broader class of heterocyclic compounds. []

N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) Urea Derivatives

Compound Description: This series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized as potential anticancer agents. Some compounds (12a and 12b) show significant cytotoxicity, while others (12d-f and 12j) display moderate cytotoxicity against human neuroblastoma (SK N SH) and colon carcinoma (COLO 205) cell lines. []

Relevance: While these compounds lack the 1,2,4-oxadiazole ring found in N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide, they are included as related compounds due to the presence of the 1,2,4-triazole ring system, indicating the broader range of biological activities associated with this class of heterocyclic compounds. []

3-(p-Tolyl)-4-{3-[(phenylamino)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}sydnone

Compound Description: In the crystal structure of this compound, intermolecular N—H⋯O and C—H⋯N hydrogen bonds link the molecules into a layer parallel to the (100) plane. C—H⋯π interactions and an intramolecular C—H⋯O hydrogen bond are also observed. []

N-{2-[(2-Dimethylaminoethyl)methylamino]-5-[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-ylamino]-4-methoxyphenyl}acrylamide Dichloroacetate

Compound Description: This dichloroacetate salt acts as an EGFR inhibitor and can be used to treat various cancers mediated by EGFR and its mutants. It is particularly effective for preventing and treating mutations of the epidermal growth factor receptor EGFRm in non-small cell lung cancer (NSCLC), including those with the resistant T790M mutation. [] []

Relevance: Although this compound lacks the 1,2,4-oxadiazole ring found in N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide, it's included as a related compound due to its shared methoxyphenyl moiety and its relevance to cancer treatment, a therapeutic area potentially applicable to the target compound. [] []

2-((3-Cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide Derivatives

Compound Description: This series of oxadiazole and pyridine-bearing 1,2,3,4-tetrahydropyrimidine derivatives exhibit potent antimicrobial and antitubercular activities. They were synthesized using microwave irradiation, which significantly reduces reaction time compared to conventional methods. []

Anthranilic Diamide Analogues Containing 1,2,4-Oxadiazole Rings

Compound Description: These compounds were designed based on anthranilic diamides, a class of insecticides, and incorporate a 1,2,4-oxadiazole ring as a bioisostere of the amide group. Many of these compounds showed strong insecticidal activity against Plutella xylostella, with one compound (3IIl) exhibiting 90% larvicidal activity at 0.5 mg/L. []

Properties

Product Name

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,3,3-trimethylbutanamide

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)10-15(21)20(4)11-14-18-16(19-23-14)12-6-8-13(22-5)9-7-12/h6-9H,10-11H2,1-5H3

InChI Key

HJQYDUIKHLVEDJ-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)N(C)CC1=NC(=NO1)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)(C)CC(=O)N(C)CC1=NC(=NO1)C2=CC=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.